molecular formula C8H7BrO2 B1279745 2-Bromo-3-methoxybenzaldehyde CAS No. 10401-18-0

2-Bromo-3-methoxybenzaldehyde

Cat. No.: B1279745
CAS No.: 10401-18-0
M. Wt: 215.04 g/mol
InChI Key: KELPUINOQGYPKR-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the third position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-methoxybenzaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to participate in nucleophilic substitution reactions and free radical bromination at the benzylic position . These interactions can influence the activity of enzymes that are involved in oxidative stress responses and metabolic pathways. For instance, this compound can interact with enzymes like cytochrome P450, which are crucial for the metabolism of various compounds .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant responses . Additionally, this compound can affect the viability and proliferation of cancer cells, making it a potential candidate for anticancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. This compound can undergo nucleophilic substitution reactions, where it forms covalent bonds with nucleophilic sites on enzymes and proteins . These interactions can result in the inhibition of enzyme activity, such as the inhibition of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and moderate changes in gene expression . At high doses, this compound can cause significant toxicity, including liver damage and disruption of metabolic processes . These dose-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics and endogenous compounds . The compound can also affect metabolic flux by altering the levels of metabolites involved in antioxidant responses and cellular detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can affect its activity and function, as it may interact with different biomolecules in each compartment. For example, in the nucleus, this compound can interact with transcription factors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methoxybenzaldehyde can be synthesized through the bromination of 3-methoxybenzaldehyde. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-3-methoxybenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-4-methoxybenzaldehyde
  • 3-Bromo-2-methoxybenzaldehyde
  • 2-Bromo-5-methoxybenzaldehyde
  • 2-Bromo-6-methoxybenzaldehyde

Comparison: 2-Bromo-3-methoxybenzaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which influence its chemical properties and reactivity. Compared to its isomers, it may exhibit different reactivity patterns and applications in synthesis .

Properties

IUPAC Name

2-bromo-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELPUINOQGYPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473306
Record name 2-Bromo-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10401-18-0
Record name 2-Bromo-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-hydroxybenzaldehyde (0.5 g, 2.4 mmol) was added potassium carbonate (0.77 g, 5.6 mmol), and the mixture was stirred for 5 minutes. Iodomethane (0.17 mL, 2.7 mmol) was added, and the reaction was stirred at room temperature for 2 hours. The mixture was diluted with H2O (30 mL) and EtOAc (30 mL), and the organic layer was washed with 1N aqueous NaOH, then brine, dried over Na2SO4, decanted, and concentrated. The residue was purified by silica gel chromatography (0-60% EtOAc in hexanes) to give the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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